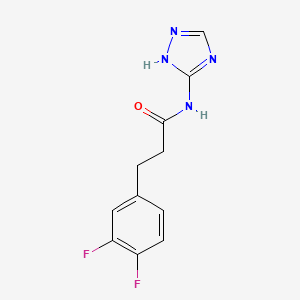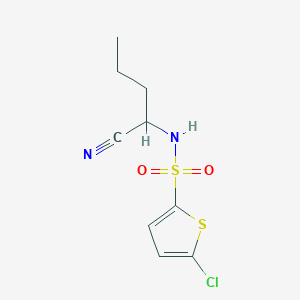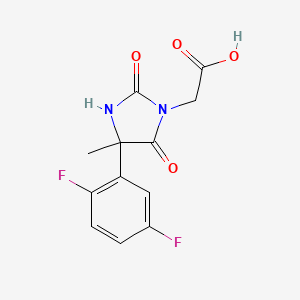
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group and an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,5-difluorophenylacetic acid, which is then subjected to a series of reactions to introduce the imidazolidinone ring. The key steps include:
Nucleophilic Aromatic Substitution: Reacting 2,5-difluorophenylacetic acid with a suitable nucleophile to introduce the desired substituents.
Cyclization: Formation of the imidazolidinone ring through cyclization reactions under controlled conditions.
Acidification: Final acidification step to obtain the target compound in its acid form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and cost-effective raw materials to ensure scalability and economic viability.
化学反応の分析
Types of Reactions
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,5-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the imidazolidinone ring.
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the combination of the difluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C12H10F2N2O4 |
|---|---|
分子量 |
284.22 g/mol |
IUPAC名 |
2-[4-(2,5-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H10F2N2O4/c1-12(7-4-6(13)2-3-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) |
InChIキー |
MBWVLFZMIRITDF-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
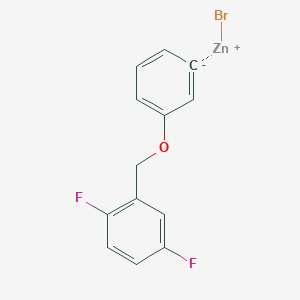

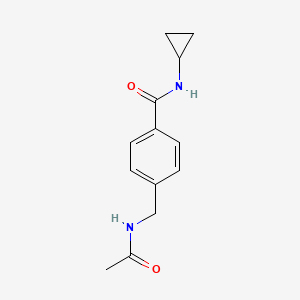
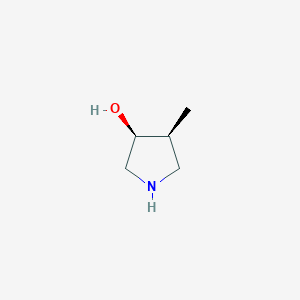
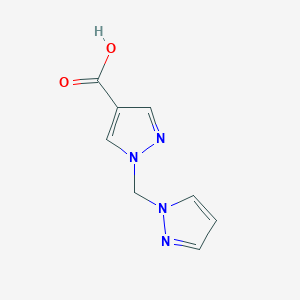
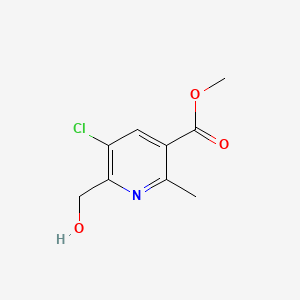
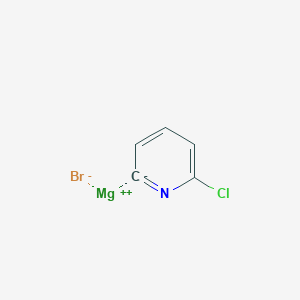
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

